FXIIa-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

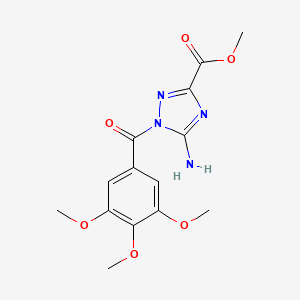

Molecular Formula |

C14H16N4O6 |

|---|---|

Molecular Weight |

336.30 g/mol |

IUPAC Name |

methyl 5-amino-1-(3,4,5-trimethoxybenzoyl)-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C14H16N4O6/c1-21-8-5-7(6-9(22-2)10(8)23-3)12(19)18-14(15)16-11(17-18)13(20)24-4/h5-6H,1-4H3,(H2,15,16,17) |

InChI Key |

GXCOGKWQJNUZFW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=NC(=N2)C(=O)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of FXIIa-IN-3: A Novel Anticoagulant Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of anticoagulant therapy is continually evolving, with a significant focus on developing safer and more effective agents that can prevent thrombosis without increasing the risk of bleeding. A promising target in this endeavor is Factor XIIa (FXIIa), a key enzyme in the contact activation pathway of coagulation. Inhibition of FXIIa has been shown to reduce thrombus formation in preclinical models without impairing hemostasis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FXIIa-IN-3, a potent and selective small molecule inhibitor of FXIIa.

Discovery of this compound

This compound, also referred to as Compound 8, was identified through a focused library screening of triazole and triazole-like analogs.[1] This discovery effort aimed to identify novel, potent, and selective inhibitors of human FXIIa. An initial screening of 18 compounds at a concentration of 200 μM revealed that four molecules, compounds 7, 8, 9, and 10, exhibited significant inhibition of FXIIa.[1]

Subsequent dose-response studies identified compound 8 (this compound) as the most potent inhibitor from this initial series, with a half-maximal inhibitory concentration (IC50) of 45 ± 3 nM.[1] Further structure-activity relationship (SAR) studies were conducted, leading to the synthesis of additional analogs to optimize the inhibitory activity and selectivity.

Quantitative Biological Data

The inhibitory potency and selectivity of this compound and its analogs were evaluated against FXIIa and other related serine proteases. The key quantitative data are summarized in the tables below.

| Compound | FXIIa IC50 (nM)[1] |

| This compound (8) | 45 ± 3 |

| 7 | 1100 ± 100 |

| 9 | 240 ± 10 |

| 10 | 830 ± 50 |

Table 1: Inhibitory Potency of Initial Triazole-Based Compounds against Human FXIIa.

Following the initial screen, a second generation of analogs was synthesized. Among these, compound 22 demonstrated high potency and selectivity.

| Compound | FXIIa IC50 (nM)[1] | Thrombin IC50 (nM)[1] | FXIa IC50 (µM)[2] |

| 22 | 32 | 300 | >50 |

Table 2: Inhibitory Potency and Selectivity of a Key Analog.

Synthesis Pathway of this compound (Compound 8)

The synthesis of this compound (Compound 8) and its analogs was accomplished through a multi-step synthetic route. A general scheme for the synthesis of the triazole-based inhibitors is provided below. The synthesis of a key intermediate, a substituted aniline, is followed by its conversion to an isothiocyanate, which then undergoes cyclization with an appropriate amine to form the triazole core. Subsequent acylation yields the final products.

Caption: Generalized synthesis pathway for triazole-based FXIIa inhibitors.

Experimental Protocols

General Procedure for the Synthesis of Triazole-Based Inhibitors

The detailed synthetic procedures are described in the source publication.[1] A representative protocol involves the following key steps:

-

Reduction of the Nitro Group: The starting substituted nitrobenzene is reduced to the corresponding aniline using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.

-

Formation of the Isothiocyanate: The resulting aniline is treated with thiophosgene in a suitable solvent to yield the isothiocyanate intermediate.

-

Triazole Ring Formation: The isothiocyanate is reacted with an appropriate amine in a cyclization reaction to form the substituted triazole core.

-

Final Acylation: The triazole intermediate is then acylated with a suitable acylating agent (e.g., an acid chloride or anhydride) to afford the final inhibitor.

Purification of the final compounds is typically achieved by column chromatography or recrystallization. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

FXIIa Inhibition Assay

The inhibitory activity of the synthesized compounds against human FXIIa is determined using a chromogenic substrate assay.[1]

-

Assay Buffer: The assay is performed in a suitable buffer, typically Tris-HCl at pH 7.4.

-

Enzyme and Substrate: Purified human FXIIa and a specific chromogenic substrate for FXIIa are used.

-

Procedure:

-

A solution of the test compound at various concentrations is pre-incubated with human FXIIa in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate hydrolysis, which results in the release of a chromophore (e.g., p-nitroaniline), is monitored spectrophotometrically at a specific wavelength (e.g., 405 nm).

-

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the FXIIa chromogenic inhibition assay.

FXIIa Signaling Pathway and Mechanism of Inhibition

FXIIa plays a crucial role in the intrinsic pathway of coagulation and the kallikrein-kinin system. Its inhibition is a key therapeutic strategy for preventing thrombosis without affecting normal hemostasis.

Caption: Role of FXIIa in coagulation and inflammation, and the point of inhibition by this compound.

This compound acts as a direct inhibitor of the enzymatic activity of FXIIa. By binding to the active site of the enzyme, it prevents the conversion of its natural substrates, Factor XI and prekallikrein, to their active forms. This blockade of FXIIa activity effectively halts the amplification of the intrinsic coagulation cascade and the production of the pro-inflammatory mediator bradykinin, thereby providing a dual antithrombotic and anti-inflammatory effect.

Conclusion

This compound represents a significant advancement in the development of novel anticoagulants. Its discovery through a targeted screening approach and subsequent optimization has yielded a potent and selective inhibitor of FXIIa. The detailed synthesis and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are focused on the discovery of safer and more effective antithrombotic therapies. Further preclinical and clinical evaluation of this compound and its analogs is warranted to fully assess their therapeutic potential.

References

The Role of FXIIa Inhibitors in the Contact Activation Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Factor XIIa (FXIIa) is a serine protease that sits at the apex of the contact activation pathway, a key cascade in the initiation of the intrinsic coagulation pathway and the pro-inflammatory kinin-kallikrein system. Its unique position makes it a compelling therapeutic target for the development of novel antithrombotic agents that do not carry the bleeding risks associated with current anticoagulants. While a specific inhibitor designated "FXIIa-IN-3" is not documented in publicly available scientific literature, this guide provides an in-depth overview of the contact activation pathway, the rationale for FXIIa inhibition, and the general characteristics, data, and experimental protocols associated with the development of FXIIa inhibitors.

The Contact Activation Pathway: A Dual Role in Coagulation and Inflammation

The contact activation system is initiated when the zymogen Factor XII (FXII) comes into contact with negatively charged surfaces, leading to its auto-activation into the active enzyme FXIIa.[1][2] This event triggers two distinct downstream cascades:

-

The Intrinsic Coagulation Pathway: FXIIa activates Factor XI (FXI) to FXIa, which in turn activates Factor IX (FIX). This ultimately leads to the generation of thrombin and the formation of a fibrin clot.[2][3]

-

The Kinin-Kallikrein System: FXIIa also activates prekallikrein to kallikrein. Kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory mediator, bradykinin.[4][5]

Individuals with a deficiency in FXII do not exhibit bleeding disorders, suggesting that the contact activation pathway is not essential for normal hemostasis.[1][4] However, studies have shown that FXIIa plays a significant role in pathological thrombus formation.[1][6] This dichotomy makes FXIIa an attractive target for developing antithrombotic therapies with a potentially wider safety margin than existing anticoagulants that often interfere with essential hemostatic processes.[1][4]

Signaling Pathway of Contact Activation

FXIIa Inhibitors: A New Frontier in Anticoagulation

The development of FXIIa inhibitors is an active area of research, with various modalities being explored, including small molecules, antibodies, and peptides.[4][7][8] The primary goal is to achieve potent and selective inhibition of FXIIa to prevent thrombosis without causing bleeding.

Quantitative Data for FXIIa Inhibitors

A comprehensive dataset is crucial for the evaluation and comparison of novel FXIIa inhibitors. The following tables summarize the typical quantitative data presented for such compounds, using hypothetical data for a generic inhibitor, "Compound X," for illustrative purposes.

Table 1: In Vitro Potency and Selectivity of Compound X

| Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity vs. FXIIa |

| FXIIa | 10 | 5 | - |

| Thrombin | >10,000 | >5,000 | >1000-fold |

| FXa | >10,000 | >5,000 | >1000-fold |

| FXIa | 500 | 250 | 50-fold |

| Plasma Kallikrein | 200 | 100 | 20-fold |

Table 2: In Vitro Plasma Clotting Assays for Compound X

| Assay | EC2x (µM) |

| Activated Partial Thromboplastin Time (aPTT) | 1.5 |

| Prothrombin Time (PT) | >100 |

Table 3: Pharmacokinetic Properties of Compound X in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Half-life (t1/2) | 2.5 hours | 4.0 hours |

| Clearance (CL) | 10 mL/min/kg | - |

| Volume of Distribution (Vd) | 1.5 L/kg | - |

| Bioavailability (F) | - | 30% |

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the characterization of FXIIa inhibitors. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency (IC50) of an inhibitor against FXIIa and its selectivity against other serine proteases.

Methodology:

-

Human β-FXIIa is pre-incubated with varying concentrations of the test inhibitor in a suitable buffer (e.g., Tris-buffered saline, pH 7.4) in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of a chromogenic substrate specific for FXIIa (e.g., S-2302).

-

The rate of substrate hydrolysis is measured by monitoring the change in absorbance at 405 nm over time using a microplate reader.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Selectivity is determined by performing similar assays with other coagulation enzymes such as thrombin, FXa, FXIa, and plasma kallikrein.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the anticoagulant effect of an inhibitor on the intrinsic pathway of coagulation in plasma.

Methodology:

-

Pooled normal human plasma is incubated with various concentrations of the test inhibitor.

-

An aPTT reagent (containing a surface activator like silica and phospholipids) is added to the plasma-inhibitor mixture and incubated.

-

Clotting is initiated by the addition of calcium chloride.

-

The time to clot formation is measured using a coagulometer.

-

The concentration of the inhibitor required to double the baseline clotting time (EC2x) is determined.

In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis in Mice)

Objective: To evaluate the antithrombotic efficacy of an inhibitor in a living organism.

Methodology:

-

The test inhibitor or vehicle is administered to mice (e.g., via intravenous or oral route).

-

The mice are anesthetized, and the carotid artery is surgically exposed.

-

A filter paper saturated with ferric chloride (FeCl3) is applied to the adventitial surface of the artery for a defined period to induce endothelial injury and initiate thrombosis.

-

Blood flow in the carotid artery is monitored using a Doppler flow probe.

-

The time to vessel occlusion is recorded. A significant prolongation of the time to occlusion in the inhibitor-treated group compared to the vehicle group indicates antithrombotic efficacy.

Experimental Workflow for In Vivo Thrombosis Model

Conclusion

The inhibition of FXIIa represents a highly promising strategy for the development of safer and more effective antithrombotic therapies. While the specific compound "this compound" remains uncharacterized in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel FXIIa inhibitor. A thorough characterization of potency, selectivity, pharmacokinetic properties, and in vivo efficacy is essential for advancing new candidates towards clinical development and ultimately addressing the unmet medical need for safer anticoagulants.

References

- 1. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factor XII - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Factor XII Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. researchgate.net [researchgate.net]

- 6. researchportal.unamur.be [researchportal.unamur.be]

- 7. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of FXIIa-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

FXIIa-IN-3 is a potent and selective small molecule inhibitor of Factor XIIa (FXIIa), a key enzyme in the contact activation pathway of coagulation. This document provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for its characterization, and visualizes its role in the context of the intrinsic coagulation cascade and the broader drug discovery process. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anticoagulants.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₄O₆ | [1] |

| Molecular Weight | 336.30 g/mol | Calculated |

| CAS Number | 3046390-69-3 | [2] |

| Appearance | White to off-white solid | Typical for purified small molecules |

| Melting Point | Not available |

Table 2: In Vitro Activity and Storage of this compound

| Property | Value | Source |

| IC₅₀ (FXIIa) | 0.045 µM (45 nM) | [3] |

| Selectivity | Selective over FXIa, FXa, and FIXa | [3] |

| Storage (Powder) | -20°C for 3 years | [3] |

| Storage (In Solvent) | -80°C for 1 year | [3] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Notes |

| DMSO | Soluble | A common solvent for creating stock solutions of small molecule inhibitors.[4][5] |

| PBS (Phosphate-Buffered Saline) | Likely low solubility | Many organic small molecules exhibit limited solubility in aqueous buffers like PBS.[4][5] |

| Water | Not available |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below. While specific protocols for this exact molecule are not publicly available, the following represent standard and widely accepted methods in the field.

Determination of IC₅₀ (FXIIa Chromogenic Assay)

The half-maximal inhibitory concentration (IC₅₀) of this compound against FXIIa can be determined using a chromogenic substrate assay.[6][7]

Principle: Activated Factor XII (FXIIa) cleaves a specific chromogenic substrate, releasing a colored product (e.g., p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the FXIIa activity. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced.

Materials:

-

Human FXIIa (purified)

-

Chromogenic substrate specific for FXIIa (e.g., S-2302)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing NaCl and a carrier protein like BSA)[8]

-

This compound (dissolved in DMSO to create a stock solution)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dilute human FXIIa to a working concentration in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.

-

Dissolve the chromogenic substrate in the assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the FXIIa solution to each well.

-

Add an equal volume of the different concentrations of this compound to the wells. Include control wells with assay buffer and DMSO (vehicle control) instead of the inhibitor.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add a fixed volume of the pre-warmed chromogenic substrate to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time (kinetic mode) at 37°C.

-

-

Data Analysis:

-

Determine the initial rate of the reaction (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.

-

Plot the percentage of FXIIa inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Solubility Assessment

The solubility of a compound is a critical parameter in drug discovery. Both kinetic and thermodynamic solubility assays are commonly employed.

This high-throughput method provides a rapid assessment of a compound's solubility.[1][9][10]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer (e.g., PBS). The formation of a precipitate is detected, often by nephelometry (light scattering) or UV absorbance after filtration.

Materials:

-

This compound (as a solid)

-

DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well filter plates

-

96-well UV-compatible plates

-

Nephelometer or UV/Vis microplate reader

Procedure (Turbidimetric Method):

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a clear-bottom 96-well plate, perform serial dilutions of the DMSO stock solution with PBS to achieve a range of final compound concentrations.

-

Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

This method determines the equilibrium solubility of a compound and is considered the "gold standard".[11][12]

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest over an extended period. The concentration of the dissolved compound in the supernatant is then determined after removing the undissolved solid.

Materials:

-

This compound (as a solid)

-

Solvent of interest (e.g., DMSO, water, PBS)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

HPLC-UV system

Procedure (Shake-Flask Method):

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it to remove any remaining solid particles.

-

Determine the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV, by comparing the peak area to a standard curve of known concentrations.

Mandatory Visualizations

Signaling Pathway: Intrinsic Pathway of Coagulation

The following diagram illustrates the role of Factor XIIa in initiating the intrinsic pathway of blood coagulation.

Caption: Intrinsic pathway of coagulation initiated by Factor XIIa.

Experimental Workflow: IC₅₀ Determination

The following diagram outlines the workflow for determining the IC₅₀ of an inhibitor against FXIIa.

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship: Anticoagulant Drug Discovery Pipeline

This diagram provides a simplified overview of the stages involved in the discovery and development of a novel anticoagulant like this compound.[8][13][14][15][16]

Caption: A simplified anticoagulant drug discovery pipeline.

Conclusion

This compound is a promising preclinical candidate for the development of a novel anticoagulant therapy. Its high potency and selectivity for Factor XIIa suggest a potential for a safer therapeutic profile with a reduced risk of bleeding compared to current anticoagulants. This technical guide summarizes the key physicochemical properties and provides standardized experimental protocols relevant to its characterization. The provided visualizations offer a clear context for its mechanism of action and the broader drug development landscape. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to advance its development towards clinical applications.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FXIIa-IN-3_TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. coachrom.com [coachrom.com]

- 7. Practical application of a chromogenic FXIIa assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. Portico [access.portico.org]

- 14. Advances in oral anticoagulation therapy - What's in the pipeline? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bioflorida.com [bioflorida.com]

An In-depth Technical Guide on the Inhibition of Factor XIIa

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inhibitory mechanisms and quantitative analysis of Factor XIIa (FXIIa) inhibitors, crucial molecules in the development of novel antithrombotic therapies. As the intrinsic pathway of coagulation is initiated by FXIIa, its inhibition presents a promising strategy for preventing thrombosis without the adverse bleeding risks associated with conventional anticoagulants. This document details the inhibitory constants (IC50 and Ki) of representative FXIIa inhibitors, the experimental protocols for their determination, and the relevant signaling pathways.

Quantitative Inhibitor Data

The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for selected FXIIa inhibitors. These values are critical for assessing the potency and binding affinity of the inhibitors.

| Inhibitor | Target | IC50 (µM) | Ki (µM) | Selectivity |

| Inhibitor 1 | FXIIa | 29.8 ± 5.6 | Not Reported | >2-fold over FXa, >7-fold over APC, >13-fold over thrombin, FIXa, and FXIa[1] |

| 225006 | FXIIa | 7.9 | Not Reported | Selective over FXa and XIa (>30 µM)[2] |

| Z1225120358 | FXIIa | 0.93 | Not Reported | Not Reported[3] |

| Z45287215 | FXIIa | 0.78 | Not Reported | Not Reported[3] |

| Z30974175 | FXIIa | 0.87 | Not Reported | Not Reported[3] |

| Z146790068 | FXIIa | 1.3 | Not Reported | Not Reported[3] |

| Corn Trypsin Inhibitor (CTI) | FXIa | Not Reported | 8.1 ± 0.3 | Strong inhibitor of FXIIa[4][5] |

Experimental Protocols

Determination of IC50 for FXIIa Inhibitors

The IC50 value, representing the concentration of an inhibitor required to reduce the enzymatic activity of FXIIa by 50%, is a key parameter in drug discovery. A common method for its determination is a chromogenic substrate hydrolysis assay.[1]

Materials:

-

Human α-FXIIa

-

Chromogenic substrate for FXIIa (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)[3]

-

Test inhibitors at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 0.1 M NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)[5]

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the FXIIa enzyme to each well.

-

Add the different concentrations of the inhibitor to the wells. A control well with no inhibitor is also prepared.

-

Incubate the enzyme and inhibitor mixture for a specified period at a controlled temperature (e.g., 37°C).[5]

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.[3]

-

Monitor the release of the chromophore (e.g., p-nitroaniline, pNA) by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.[3][5]

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.

-

The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[3]

Determination of the Inhibitory Constant (Ki)

The inhibitory constant (Ki) provides a more absolute measure of the binding affinity of an inhibitor to its target enzyme. For competitive inhibitors, the Ki can be determined from the IC50 value or through kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations.

Procedure (Michaelis-Menten Kinetics):

-

Perform the chromogenic assay as described for the IC50 determination, but with multiple concentrations of both the substrate and the inhibitor.[5]

-

Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

-

Plot the data using a Michaelis-Menten plot (reaction rate vs. substrate concentration) for each inhibitor concentration.

-

Analyze the data using non-linear regression to fit to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) to determine the kinetic parameters Vmax, KM, and Ki.[5] For a competitive inhibitor, the Ki can be calculated from the apparent KM values obtained at different inhibitor concentrations.

Signaling Pathways and Experimental Workflows

The Intrinsic Pathway of Coagulation

The following diagram illustrates the initiation of the intrinsic pathway of blood coagulation, highlighting the central role of Factor XIIa.

Caption: Initiation of the intrinsic coagulation cascade by contact activation of Factor XII.

General Workflow for IC50 Determination

This diagram outlines the key steps in determining the IC50 value of an inhibitor.

Caption: A generalized workflow for the determination of an inhibitor's IC50 value.

Kallikrein-Kinin System Activation

FXIIa also plays a crucial role in the activation of the kallikrein-kinin system, which is involved in inflammation and vasodilation.

Caption: Activation of the Kallikrein-Kinin system by Factor XIIa.

References

- 1. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Docking and Molecular Dynamics Simulations towards the Identification of Potential Inhibitors against Human Coagulation Factor XIIa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of corn trypsin inhibitor and inhibiting antibodies for FXIa and FXIIa on coagulation of plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Selectivity Profile of a Representative Factor XIIa Inhibitor

This technical guide provides a detailed overview of the selectivity profile of a representative small molecule inhibitor of Factor XIIa (FXIIa). The information is intended for researchers, scientists, and drug development professionals working on novel anticoagulants. FXIIa is a key enzyme in the contact activation pathway of coagulation, and its inhibition is a promising therapeutic strategy for thrombosis with a potentially lower risk of bleeding compared to current anticoagulants.

Selectivity Profile of a Representative FXIIa Inhibitor

The following table summarizes the inhibitory activity of a representative FXIIa inhibitor against a panel of serine proteases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

| Target Enzyme | IC50 (μM) | Fold Selectivity vs. FXIIa |

| Factor XIIa | 29.8 ± 5.6 | - |

| Factor Xa | 57.0 ± 10 | ~2 |

| Thrombin | >400 | >13 |

| Factor IXa | >400 | >13 |

| Factor XIa | >400 | >13 |

| Activated Protein C (APC) | >200 | >7 |

Data synthesized from a study on a novel amidine-containing FXIIa inhibitor[1].

The data demonstrates that this inhibitor is most potent against FXIIa, with significantly less activity against other key coagulation factors such as thrombin, FIXa, and FXIa, as well as the anticoagulant enzyme, activated protein C[1]. The modest selectivity over FXa suggests that further optimization may be required to improve the inhibitor's specificity.

Experimental Methodologies

2.1. Chromogenic Substrate Hydrolysis Assay for FXIIa Inhibition

This biochemical assay is used to determine the direct inhibitory activity of a compound against purified FXIIa.

-

Principle: The assay measures the ability of FXIIa to cleave a synthetic chromogenic substrate, which releases a colored product (p-Nitroaniline, pNA). The rate of color development is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced.

-

Protocol:

-

Purified human FXIIa is incubated with varying concentrations of the test inhibitor in a suitable buffer (e.g., Tris-buffered saline) at 37°C.

-

After a pre-incubation period to allow for inhibitor-enzyme binding, the chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA) is added to initiate the reaction[2][3].

-

The absorbance of the released pNA is measured over time at 405 nm using a microplate reader[4][5].

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

2.2. Plasma Clotting Assays

These assays assess the anticoagulant activity of the inhibitor in a more physiologically relevant environment, such as human plasma.

-

Activated Partial Thromboplastin Time (APTT) Assay:

-

Principle: The APTT assay measures the time it takes for a clot to form in plasma after the activation of the intrinsic and common pathways of coagulation. FXIIa is a key initiator of the intrinsic pathway.

-

Protocol:

-

Human plasma is incubated with the test inhibitor at various concentrations.

-

An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to the plasma and incubated.

-

Clotting is initiated by the addition of calcium chloride.

-

The time to clot formation is measured using a coagulometer. An increase in clotting time indicates inhibition of the intrinsic pathway.

-

-

-

Prothrombin Time (PT) Assay:

-

Principle: The PT assay measures the time it takes for a clot to form in plasma after the activation of the extrinsic and common pathways of coagulation. This assay is used to assess the inhibitor's effect on factors outside the intrinsic pathway.

-

Protocol:

-

Human plasma is incubated with the test inhibitor.

-

Clotting is initiated by the addition of a mixture of tissue factor and calcium chloride.

-

The time to clot formation is measured. A minimal effect on PT suggests selectivity for the intrinsic pathway.

-

-

Signaling Pathways and Experimental Workflows

3.1. The Intrinsic Coagulation Cascade and FXIIa Inhibition

The following diagram illustrates the intrinsic pathway of the coagulation cascade and highlights the central role of Factor XIIa.

Caption: Intrinsic coagulation cascade showing FXIIa activation and inhibition.

3.2. Workflow for a Chromogenic Substrate Assay

The diagram below outlines the key steps in a typical chromogenic substrate assay used to determine the inhibitory activity of a compound against FXIIa.

Caption: Workflow of a chromogenic assay for FXIIa inhibitor screening.

References

- 1. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factor XII truncation accelerates activation in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coagulation factor XII protease domain crystal structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. abcam.com [abcam.com]

Foundational Research on FXIIa Inhibition for Hereditary Angioedema: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available information was found for a specific compound designated "FXIIa-IN-3". This guide utilizes data from representative Factor XIIa (FXIIa) inhibitors, including the clinical-stage monoclonal antibody Garadacimab (CSL312) and illustrative small molecules, to provide a comprehensive technical overview of the foundational research in this therapeutic area.

Executive Summary

Hereditary Angioedema (HAE) is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling. The underlying pathophysiology in most HAE types involves the dysregulation of the plasma kallikrein-kinin system, leading to excessive production of bradykinin, a potent vasodilator that increases vascular permeability.[1] Activated Factor XII (FXIIa) is the primary initiator of this cascade.[2] Consequently, the inhibition of FXIIa presents a compelling therapeutic strategy to prevent HAE attacks at their origin. This document provides a technical guide on the foundational research of FXIIa inhibitors for HAE, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the core biological and experimental pathways.

The Role of FXIIa in Hereditary Angioedema

The contact activation system is initiated when inactive Factor XII (FXII) binds to negatively charged surfaces, leading to its auto-activation into FXIIa.[2] FXIIa then cleaves prekallikrein to plasma kallikrein, which in turn liberates bradykinin from high-molecular-weight kininogen (HMWK).[3] In HAE patients with C1-esterase inhibitor (C1-INH) deficiency or dysfunction, this process is insufficiently controlled, leading to excessive bradykinin generation and subsequent angioedema.[1] Targeting FXIIa offers a prophylactic approach by preventing the initiation of this pathological cascade.

Signaling Pathway in Hereditary Angioedema

The following diagram illustrates the central role of FXIIa in the kallikrein-kinin system and the production of bradykinin.

Quantitative Data for Representative FXIIa Inhibitors

The following tables summarize key in vitro and in vivo data for representative FXIIa inhibitors. Garadacimab (CSL312) is a monoclonal antibody, while "Molecule V8" is a representative small molecule inhibitor.

Table 1: In Vitro Potency and Selectivity

| Compound | Type | Target | Assay | IC50 | Selectivity vs. FXa | Reference |

|---|---|---|---|---|---|---|

| Garadacimab (CSL312) | Monoclonal Antibody | Human FXIIa | Kallikrein Activation | Potent Inhibition (specific IC50 not published) | High | [4] |

| Molecule V8 | Small Molecule | Human FXIIa | Chromogenic | 0.18 ± 0.1 µM | 72-fold |[5] |

Table 2: Pharmacokinetic Parameters (Illustrative)

| Compound | Species | Administration | Bioavailability | Half-life (t½) | Reference |

|---|---|---|---|---|---|

| Garadacimab (CSL312) | Cynomolgus Monkey | Subcutaneous | ~53% | Not specified | [4] |

| Garadacimab (CSL312) | Human | Subcutaneous | ~50% | Not specified |[4] |

Experimental Protocols

Detailed methodologies for the foundational assessment of FXIIa inhibitors are provided below.

In Vitro FXIIa Chromogenic Substrate Assay

Objective: To determine the direct inhibitory activity of a test compound on purified human FXIIa.

Principle: FXIIa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to FXIIa activity.

Materials:

-

Purified human FXIIa

-

Chromogenic FXIIa substrate (e.g., H-D-CHA-Gly-Arg-pNA)[6]

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.9

-

Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of the test compound and create a serial dilution series in the assay buffer.

-

In a 96-well plate, add 10 µL of each concentration of the test compound or vehicle control.

-

Add 80 µL of assay buffer containing a pre-determined concentration of human FXIIa to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the chromogenic substrate to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic mode).

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Ex Vivo Plasma Kallikrein Activation Assay

Objective: To assess the ability of a test compound to inhibit FXIIa-mediated activation of prekallikrein to kallikrein in a plasma environment.

Principle: Exogenous FXIIa is added to human plasma to initiate the conversion of endogenous prekallikrein to kallikrein. The activity of the generated kallikrein is then measured using a specific chromogenic substrate.

Materials:

-

Pooled normal human citrate plasma

-

Human FXIIa

-

Kallikrein chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)[7][8]

-

Test compound

-

Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate solvent.

-

Dispense 5 µL of each compound dilution or vehicle control into wells of a 96-well plate.

-

Add 45 µL of pooled normal human plasma to each well.

-

Incubate for 10 minutes at room temperature.

-

Add 25 µL of human FXIIa solution to initiate prekallikrein activation.

-

Incubate the mixture for 30 minutes at 37°C.[9]

-

Add 25 µL of kallikrein chromogenic substrate to each well.

-

Measure the absorbance at 405 nm in kinetic mode for 30 minutes at 37°C.

-

Calculate the reaction rates and determine the IC50 of the inhibitor as described in Protocol 4.1.

Ex Vivo Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the effect of an FXIIa inhibitor on the intrinsic pathway of coagulation.

Principle: The aPTT assay measures the time it takes for plasma to clot after the addition of a contact activator (which activates FXII) and calcium. Inhibition of FXIIa will prolong the clotting time.[10]

Materials:

-

Pooled normal human citrate plasma

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)[11]

-

Calcium chloride (CaCl₂) solution (e.g., 0.025 M)

-

Test compound

-

Coagulometer

Procedure:

-

Pre-warm plasma, aPTT reagent, and CaCl₂ solution to 37°C.

-

Pipette 50 µL of plasma into a coagulometer cuvette.

-

Add 5 µL of the test compound at various concentrations or vehicle control.

-

Incubate the plasma-inhibitor mixture for 3 minutes at 37°C.

-

Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for a further 3-5 minutes at 37°C (activation time).[11]

-

Initiate coagulation by adding 50 µL of pre-warmed CaCl₂ solution.

-

The coagulometer will automatically start a timer and record the time to clot formation in seconds.

-

Plot the clotting time against the inhibitor concentration to determine the dose-dependent anticoagulant effect.

In Vivo Bradykinin-Mediated Vascular Permeability Assay (Miles Assay)

Objective: To assess the efficacy of an FXIIa inhibitor in preventing bradykinin-induced vascular leakage in an animal model.

Principle: Evans blue dye, which binds to serum albumin, is injected intravenously. A pro-inflammatory agent (e.g., a contact activator or bradykinin) is injected intradermally to induce localized vascular permeability. The amount of dye that extravasates into the tissue is a measure of vascular leak and can be quantified.[12]

Materials:

-

C1-inhibitor deficient mice (a model for HAE) or wild-type mice.

-

Test compound (FXIIa inhibitor).

-

Evans blue dye solution (e.g., 1% in sterile saline).

-

Bradykinin or a suitable contact activator (e.g., dextran sulfate).

-

Anesthetic (e.g., ketamine/xylazine).

-

Formamide for dye extraction.

-

Spectrophotometer.

Procedure:

-

Administer the FXIIa inhibitor or vehicle control to the mice via the desired route (e.g., intravenous, subcutaneous) at a pre-determined time before the challenge.

-

Anesthetize the mice.

-

Inject Evans blue dye solution intravenously (e.g., via the tail vein).[12]

-

After a short circulation time (e.g., 5-10 minutes), perform intradermal injections of bradykinin or a contact activator at defined sites on the shaved dorsal skin. Inject saline as a negative control.

-

After a defined period (e.g., 30 minutes), euthanize the animals and perfuse the circulatory system with saline to remove intravascular dye.

-

Excise the skin at the injection sites, weigh the tissue, and incubate it in formamide at 55°C for 24-48 hours to extract the Evans blue dye.[13]

-

Centrifuge the samples and measure the absorbance of the supernatant at ~620 nm.

-

Quantify the amount of extravasated dye (µg of dye per mg of tissue) by comparing to a standard curve.

-

Compare the dye extravasation in inhibitor-treated animals to vehicle-treated animals to determine the percent inhibition of vascular permeability.

Visualizing Key Concepts and Workflows

Mechanism of Action of an FXIIa Inhibitor

This diagram illustrates how an FXIIa inhibitor intervenes in the HAE cascade.

Experimental Workflow for FXIIa Inhibitor Development

The following workflow outlines the typical preclinical evaluation process for a novel FXIIa inhibitor.

Conclusion

The foundational research targeting FXIIa provides a strong rationale for its inhibition as a prophylactic treatment for Hereditary Angioedema. By acting at the apex of the contact activation cascade, FXIIa inhibitors have the potential to prevent the excessive bradykinin production that drives angioedema attacks. The experimental protocols and data presented in this guide offer a framework for the preclinical evaluation of novel FXIIa inhibitors like the conceptual "this compound". Further research and clinical development, as exemplified by agents like Garadacimab, will continue to refine our understanding and application of this promising therapeutic strategy.

References

- 1. Hereditary Angioedema Mechanism of Disease & Pathogenesis [discoverhae.com]

- 2. Hereditary Angioedema: The Clinical Picture of Excessive Contact Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic/pharmacodynamic modeling for dose selection for the first‐in‐human trial of the activated Factor XII inhibitor garadacimab (CSL312) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and characterisation of small molecule inhibitors of the coagulation factor XIIa (FXIIa) - Nottingham ePrints [eprints.nottingham.ac.uk]

- 6. SPECTROZYME® FXIIa, chromogenic substrate for FXIIa assays [loxo.de]

- 7. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 8. coachrom.com [coachrom.com]

- 9. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. linear.es [linear.es]

- 12. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Characterization of a Representative FXIIa Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Factor XIIa (FXIIa) is a serine protease that plays a crucial role in the initiation of the intrinsic pathway of the coagulation cascade.[1][2][3] Its activation triggers a series of enzymatic reactions leading to the formation of fibrin and subsequent blood clot formation.[1][4] Notably, deficiency in FXII does not lead to spontaneous bleeding, making FXIIa an attractive therapeutic target for the development of novel anticoagulants with a potentially wider safety margin compared to traditional therapies.[5][6] This document provides detailed protocols for the in vitro characterization of a representative inhibitor of FXIIa, referred to as the "test compound." The described assays are fundamental for determining the potency, selectivity, and mechanism of action of potential FXIIa inhibitors.

Signaling Pathway: The Intrinsic Coagulation Cascade

The intrinsic pathway is initiated by the contact activation of Factor XII to FXIIa.[1][7] FXIIa then activates Factor XI to FXIa, which in turn activates Factor IX.[1] This cascade ultimately leads to the activation of Factor X and the generation of thrombin, which converts fibrinogen to fibrin, forming a clot.[1][8] Inhibition of FXIIa effectively blocks this signaling cascade.

Figure 1: The intrinsic pathway of the coagulation cascade, highlighting the inhibitory action of the test compound on Factor XIIa.

Experimental Protocols

Direct FXIIa Chromogenic Assay for IC50 Determination

This assay quantifies the direct inhibition of human FXIIa by measuring the residual enzyme activity through the hydrolysis of a chromogenic substrate.[5]

Experimental Workflow:

Figure 2: Workflow for the direct FXIIa chromogenic inhibition assay.

Materials:

-

Human Factor XIIa (final concentration ~5 nM)[8]

-

Chromogenic FXIIa substrate (e.g., S-2302) (final concentration ~200 µM)[8]

-

Assay Buffer: Tris-HCl or HEPES buffer, pH 7.4, containing NaCl and a blocking agent like PEG 6000.[5][8]

-

Test compound stock solution in DMSO.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 2%.[8]

-

In a 96-well plate, add 175 µL of assay buffer to each well.[5]

-

Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

-

Add 5 µL of FXIIa solution (stock concentration ~200 nM) to all wells and incubate for a predefined period (e.g., 10-15 minutes) at 37°C.[5]

-

Initiate the reaction by adding 5 µL of the FXIIa chromogenic substrate (stock concentration ~5 mM).[5]

-

Immediately measure the increase in absorbance at 405 nm in kinetic mode for 5-10 minutes at 37°C.

-

Calculate the initial rate of substrate hydrolysis (V) for each concentration of the test compound.

-

Determine the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the effect of an inhibitor on the intrinsic and common pathways of coagulation in a plasma environment.[5]

Materials:

-

Normal human plasma.

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids).

-

Calcium chloride (CaCl2) solution.

-

Coagulometer.

-

Test compound stock solution in DMSO.

Procedure:

-

Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, mix a defined volume of human plasma with a small volume of the test compound at various concentrations or vehicle. Incubate for a specified time (e.g., 1-3 minutes) at 37°C.

-

Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a further period (e.g., 3-5 minutes) at 37°C to allow for the activation of the contact pathway.

-

Initiate clotting by adding a defined volume of pre-warmed CaCl2 solution.

-

The coagulometer will measure the time taken for clot formation.

-

Record the clotting times and analyze the dose-dependent prolongation of aPTT by the test compound. The concentration required to double the clotting time is often reported.[5]

Enzyme Kinetics Assay for Mechanism of Inhibition (MoA)

This assay determines whether the test compound inhibits FXIIa through a competitive, non-competitive, or other mechanism by measuring the effect of the inhibitor on the Michaelis-Menten parameters (Km and Vmax).

Procedure:

-

Perform the direct FXIIa chromogenic assay as described above.

-

Instead of a single substrate concentration, use a range of substrate concentrations that bracket the Km value.

-

For each substrate concentration, measure the initial reaction rates in the absence and presence of several fixed concentrations of the test compound (e.g., 0.5x, 1x, and 2x the IC50 value).

-

Plot the initial rates against the substrate concentrations for each inhibitor concentration.

-

Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on Km and Vmax, which will elucidate the mechanism of inhibition.[5]

Data Presentation

The quantitative data generated from these assays should be summarized for clear comparison and interpretation.

Table 1: In Vitro Potency and Selectivity of the Test Compound

| Parameter | Test Compound | Reference Compound |

| FXIIa IC50 (µM) | [Insert Value] | [Insert Value] |

| FXIa IC50 (µM) | >100 | [Insert Value] |

| FXa IC50 (µM) | >100 | [Insert Value] |

| Thrombin IC50 (µM) | >100 | [Insert Value] |

| Plasma Kallikrein IC50 (µM) | [Insert Value] | [Insert Value] |

| Selectivity (fold) vs. FXIa | > [Calculate Value] | [Calculate Value] |

| Selectivity (fold) vs. FXa | > [Calculate Value] | [Calculate Value] |

| Selectivity (fold) vs. Thrombin | > [Calculate Value] | [Calculate Value] |

Data presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). Selectivity is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for FXIIa.

Table 2: Anticoagulant Activity in Human Plasma

| Assay | Parameter | Test Compound | Reference Compound |

| aPTT | EC1.5x (µM) | [Insert Value] | [Insert Value] |

| Prothrombin Time (PT) | EC1.5x (µM) | >100 | [Insert Value] |

| Thrombin Time (TT) | EC1.5x (µM) | >100 | [Insert Value] |

EC1.5x represents the effective concentration required to prolong the clotting time by 1.5-fold.[5] A selective FXIIa inhibitor is expected to prolong the aPTT without significantly affecting the PT or TT.[5]

Table 3: Enzyme Kinetic Parameters

| Parameter | No Inhibitor | + Test Compound (Conc. X) | + Test Compound (Conc. Y) |

| Km (µM) | [Insert Value] | [Insert Value] | [Insert Value] |

| Vmax (mOD/min) | [Insert Value] | [Insert Value] | [Insert Value] |

| Mechanism of Inhibition | - | [e.g., Competitive] | [e.g., Competitive] |

Changes in Km and Vmax in the presence of the inhibitor indicate the mechanism of action. For example, a competitive inhibitor will increase the apparent Km with no change in Vmax.

Conclusion

The protocols and data presentation formats outlined in this application note provide a comprehensive framework for the in vitro evaluation of novel FXIIa inhibitors. By systematically determining the potency, selectivity, and mechanism of action, researchers can effectively identify and advance promising candidates for the development of safer anticoagulant therapies.

References

- 1. Coagulation - Wikipedia [en.wikipedia.org]

- 2. gosset.ai [gosset.ai]

- 3. High-Throughput Docking and Molecular Dynamics Simulations towards the Identification of Potential Inhibitors against Human Coagulation Factor XIIa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting the intrinsic pathway of coagulation with a FXII-targeting RNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contact activation system - Wikipedia [en.wikipedia.org]

- 8. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chromogenic Substrate Assay with a Novel Factor XIIa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIIa (FXIIa) is a serine protease that plays a crucial role in the initiation of the intrinsic pathway of blood coagulation and the activation of the pro-inflammatory kallikrein-kinin system. Upon contact with negatively charged surfaces, the zymogen Factor XII (FXII) is converted to its active form, FXIIa.[1][2][3] FXIIa then activates Factor XI to FXIa, which further propagates the coagulation cascade, leading to fibrin formation. Simultaneously, FXIIa can activate prekallikrein to kallikrein, which in turn cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator.[2][4]

Given its central role in thrombosis and inflammation without being essential for normal hemostasis, FXIIa has emerged as an attractive therapeutic target for the development of novel anticoagulants and anti-inflammatory agents with a potentially lower risk of bleeding complications.[5][6]

This document provides a detailed protocol for performing a chromogenic substrate assay to determine the activity and inhibition of human Factor XIIa, using a novel inhibitor, referred to herein as FXIIa-IN-3, as an example. This assay is a fundamental tool for the characterization of potential FXIIa inhibitors.

Principle of the Assay

The chromogenic substrate assay for FXIIa is based on the enzymatic activity of FXIIa on a specific synthetic chromogenic substrate. The substrate consists of a short peptide sequence that mimics the natural cleavage site of FXIIa, conjugated to a chromophore, typically p-nitroaniline (pNA). When cleaved by FXIIa, the pNA is released and produces a yellow color that can be quantified by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of FXIIa. The inhibitory effect of a compound like this compound is determined by measuring the reduction in FXIIa activity in its presence.

Signaling Pathway

Caption: The Contact Activation Pathway initiated by Factor XIIa.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| Human Factor XIIa | Enzyme Research Laboratories | HFXIIa 1212a | -20°C or -80°C |

| Chromogenic Substrate for FXIIa (e.g., S-2302) | DiaPharma | DPG-S2302 | 2-8°C |

| Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) | Sigma-Aldrich | T2194, S9888 | Room Temperature |

| This compound | Varies | Varies | As per supplier |

| 96-well microplate, clear, flat-bottom | VWR | 62409-068 | Room Temperature |

| Microplate reader | Molecular Devices | SpectraMax | N/A |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

Note: Equivalent reagents from other suppliers can be used.

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 150 mM NaCl in deionized water. Adjust the pH to 7.4.

-

Human Factor XIIa Stock Solution: Reconstitute lyophilized Human Factor XIIa in the assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Chromogenic Substrate Stock Solution: Reconstitute the chromogenic substrate in deionized water to a stock concentration of 2 mM. Store at 2-8°C.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Subsequent dilutions should be made in the assay buffer.

Experimental Workflow

Caption: Workflow for the FXIIa chromogenic substrate assay.

Assay Protocol for IC50 Determination of this compound

This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.

-

Prepare Serial Dilutions of this compound:

-

Perform a serial dilution of the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM).

-

Include a vehicle control (assay buffer with the same final concentration of DMSO as the inhibitor wells).

-

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of the serially diluted this compound or vehicle control to the appropriate wells.

-

Add 20 µL of a working solution of Human Factor XIIa (e.g., 5 nM final concentration) to all wells except for the blank. For the blank wells, add 20 µL of assay buffer.

-

-

Pre-incubation:

-

Mix the contents of the wells gently by tapping the plate.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add 20 µL of the chromogenic substrate working solution (e.g., 0.5 mM final concentration) to all wells to start the reaction.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 30 minutes (kinetic assay). Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 30 minutes) by adding 20 µL of 50% acetic acid and then read the absorbance at 405 nm.

-

Data Analysis

-

Calculate the Rate of Reaction: For a kinetic assay, determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔOD/min). For an endpoint assay, subtract the blank absorbance from all other readings.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

-

Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_vehicle is the reaction rate in the presence of the vehicle control.

-

-

Determine the IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7]

-

Data Presentation

The following tables provide examples of how to present the quantitative data obtained from the chromogenic substrate assay.

Table 1: Determination of this compound IC50

| This compound Concentration (µM) | Rate of Reaction (mOD/min) | % Inhibition |

| 100 | 2.5 | 95.8 |

| 30 | 5.1 | 91.5 |

| 10 | 15.3 | 74.5 |

| 3 | 29.8 | 50.3 |

| 1 | 45.2 | 24.7 |

| 0.3 | 55.6 | 7.3 |

| 0.1 | 58.9 | 1.8 |

| 0 (Vehicle) | 60.0 | 0 |

Table 2: Summary of Inhibitory Activity of this compound

| Parameter | Value |

| IC50 (µM) | ~3.0 |

| Hill Slope | 1.2 |

| R² | 0.995 |

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for a specific "this compound".

Troubleshooting

| Issue | Possible Cause | Solution |

| High background signal (high absorbance in blank wells) | Substrate auto-hydrolysis | Prepare fresh substrate solution. Ensure the pH of the assay buffer is correct. |

| Low signal or no enzyme activity | Inactive enzyme | Use a fresh aliquot of FXIIa. Ensure proper storage conditions. |

| Incorrect buffer composition | Verify the pH and salt concentration of the assay buffer. | |

| High variability between replicate wells | Pipetting errors | Use calibrated pipettes. Ensure proper mixing in the wells. |

| Temperature fluctuations | Ensure the microplate reader maintains a stable temperature. | |

| Inconsistent IC50 values | Inhibitor precipitation | Check the solubility of the inhibitor in the assay buffer. The final DMSO concentration should typically be <1%. |

| Incorrect incubation times | Standardize pre-incubation and reaction times. |

Conclusion

The chromogenic substrate assay is a robust and reliable method for determining the activity of FXIIa and for characterizing the potency of its inhibitors. The detailed protocol provided in these application notes serves as a comprehensive guide for researchers in the field of drug discovery and development targeting the contact activation pathway. Accurate and reproducible data generated from this assay are critical for the advancement of novel therapeutics for thrombotic and inflammatory diseases.

References

- 1. Coagulation - Wikipedia [en.wikipedia.org]

- 2. Contact activation system - Wikipedia [en.wikipedia.org]

- 3. thebloodproject.com [thebloodproject.com]

- 4. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and characterisation of small molecule inhibitors of the coagulation factor XIIa (FXIIa) - Nottingham ePrints [eprints.nottingham.ac.uk]

- 7. courses.edx.org [courses.edx.org]

FXIIa-IN-3 stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Introduction to Factor XIIa (FXIIa) and the Intrinsic Coagulation Pathway

Coagulation Factor XII (FXII) is a plasma protein that, upon activation to its serine protease form, Factor XIIa (FXIIa), initiates the intrinsic pathway of the coagulation cascade. This cascade is a series of enzymatic reactions that ultimately leads to the formation of a fibrin clot. The intrinsic pathway is initiated when FXII comes into contact with negatively charged surfaces, triggering its auto-activation. FXIIa then activates Factor XI (FXI) to FXIa, which in turn activates Factor IX (FIX). This ultimately leads to the generation of thrombin, which converts fibrinogen to fibrin, the primary component of a blood clot.[1][2] Due to its role in thrombosis without a critical function in normal hemostasis, FXIIa has emerged as a promising therapeutic target for the development of novel anticoagulants with a potentially lower risk of bleeding complications.

FXIIa-IN-3: A Selective Inhibitor of Factor XIIa

This compound is a potent and selective small molecule inhibitor of Factor XIIa. Its ability to specifically block the activity of FXIIa makes it a valuable tool for research in thrombosis, inflammation, and other pathological conditions where the intrinsic coagulation pathway is implicated.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆N₄O₆ | |

| Molecular Weight | 336.29 g/mol | |

| IC₅₀ | 0.045 µM | |

| Solubility in DMSO | >10 mM | |

| Appearance | Solid powder |

Signaling Pathway: The Intrinsic Coagulation Cascade

The following diagram illustrates the intrinsic pathway of the coagulation cascade, highlighting the central role of Factor XIIa and the point of inhibition by this compound.

Caption: Intrinsic coagulation pathway and inhibition by this compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to desired working concentrations for various in vitro assays.

Materials:

-

This compound powder (MW: 336.29 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Pipettes and sterile pipette tips

-

Vortex mixer

Protocol:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Weighing this compound: Carefully weigh out 3.36 mg of this compound powder using a calibrated analytical balance and transfer it to a clean microcentrifuge tube.

-

Adding DMSO: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid dissolution.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -80°C for long-term storage. When stored properly, the solution is stable for up to one year.[3] For short-term use, an aliquot can be stored at -20°C for a few weeks.

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the workflow for preparing the this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

General Protocol for In Vitro FXIIa Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound using a colorimetric assay with a chromogenic substrate. Researchers should optimize the concentrations of enzyme, substrate, and inhibitor for their specific experimental conditions. In some published studies, similar inhibitors have been tested at concentrations up to 100 µM in plasma clotting assays.[1]

Materials:

-

Purified human Factor XIIa (FXIIa)

-

Chromogenic substrate for FXIIa (e.g., S-2302)

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing 0.1% BSA)

-

This compound stock solution (10 mM in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Prepare Working Solutions:

-

Dilute the 10 mM this compound stock solution in assay buffer to prepare a series of desired inhibitor concentrations (e.g., from 1 nM to 100 µM). Remember to include a vehicle control (DMSO at the same final concentration as in the inhibitor wells).

-

Prepare a working solution of FXIIa in assay buffer. The final concentration should be optimized to give a linear rate of substrate hydrolysis over the measurement period.

-

Prepare a working solution of the chromogenic substrate in assay buffer.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the serially diluted this compound or vehicle control to the appropriate wells.

-

Add the FXIIa working solution to all wells except for the substrate blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add the chromogenic substrate working solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately place the microplate in a plate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

-

-

Data Analysis:

-

Determine the initial rate of reaction (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Experimental Workflow: In Vitro Inhibition Assay

The following diagram illustrates the general workflow for an in vitro FXIIa inhibition assay.

Caption: General workflow for an in vitro FXIIa inhibition assay.

References

Application Note: Determining the Solubility of FXIIa-IN-3 in DMSO and PBS

Audience: Researchers, scientists, and drug development professionals.

Introduction

FXIIa-IN-3 is an inhibitor of Factor XIIa (FXIIa), a serine protease that initiates the intrinsic pathway of the coagulation cascade.[1][2][3][4] The development of FXIIa inhibitors is a promising therapeutic strategy for the prevention of thrombosis without the associated bleeding risks of current anticoagulants.[2][3] Understanding the solubility of this compound in common laboratory solvents such as dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) is a critical first step in preclinical development.[5] DMSO is frequently used to prepare stock solutions of small molecules, while PBS is a common aqueous buffer used to mimic physiological pH.[5][6][7] This document provides detailed protocols for determining the kinetic and thermodynamic solubility of this compound.

Data Presentation

The following table should be used to summarize the experimentally determined solubility of this compound in DMSO and PBS.

| Solvent | Solubility Type | Method | Concentration (μM) | Temperature (°C) | Notes |

| DMSO | Thermodynamic | Visual Inspection | 25 | ||

| PBS (pH 7.4) | Kinetic | Nephelometry | 37 | ||

| PBS (pH 7.4) | Kinetic | UV Spectroscopy | 37 | ||

| PBS (pH 7.4) | Thermodynamic | Shake-Flask | 37 |

Experimental Protocols

1. Thermodynamic Solubility in DMSO

This protocol determines the maximum concentration of this compound that can be dissolved in DMSO at room temperature.

-

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Vortex mixer

-

Microcentrifuge tubes

-

-

Procedure:

-

Weigh out a small, known amount of this compound and place it in a microcentrifuge tube.

-

Add a small volume of DMSO to the tube.

-

Vortex the tube vigorously for 2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If the compound is fully dissolved, add more this compound in small, known increments, vortexing after each addition.

-

Continue this process until a saturated solution is achieved, indicated by the presence of undissolved solid that does not dissolve after further vortexing.

-

The thermodynamic solubility is the highest concentration at which the compound is fully dissolved.

-

2. Kinetic Solubility in PBS (Nephelometry)

This high-throughput method assesses the solubility of a compound when an aqueous buffer is added to a DMSO stock solution.[6][7][8][9]

-

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plate

-

Nephelometer

-

-

Procedure:

-

Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.

-

Add PBS to each well to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).[8]

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[8][9]

-

The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to a control well containing only DMSO and PBS.

-

3. Kinetic Solubility in PBS (Direct UV Assay)